molecular formula C19H24Cl2N2O B12687958 Cinchonine dihydrochloride CAS No. 524-55-0

Cinchonine dihydrochloride

Cat. No.: B12687958
CAS No.: 524-55-0
M. Wt: 367.3 g/mol
InChI Key: ZDBQDNUZNQOCTH-OPMVAYRNSA-N
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Description

Cinchonine dihydrochloride is a derivative of cinchonine, an alkaloid found in the bark of Cinchona officinalis. Cinchona alkaloids, including cinchonine, have been historically significant due to their medicinal properties, particularly in the treatment of malaria. This compound is used in various scientific and industrial applications, leveraging its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinchonine dihydrochloride can be synthesized through the reaction of cinchonine with hydrochloric acid. The process involves dissolving cinchonine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction of cinchonine from Cinchona bark, followed by its conversion to the dihydrochloride salt. The extraction process includes grinding the bark, followed by solvent extraction and purification steps. The purified cinchonine is then reacted with hydrochloric acid to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Cinchonine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into different alkaloid derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinuclidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and quinuclidine derivatives, which have significant applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

Cinchonine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: It serves as a tool in studying the biological activity of alkaloids and their derivatives.

    Medicine: Its derivatives are explored for potential therapeutic applications, including antimalarial and anti-inflammatory properties.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of cinchonine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as a chiral catalyst by forming transient complexes with substrates, thereby facilitating enantioselective reactions. In medicinal applications, it interacts with biological targets to exert its therapeutic effects, such as inhibiting the growth of malaria parasites by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinine: Another alkaloid from Cinchona bark, widely known for its antimalarial properties.

    Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.

    Cinchonidine: A stereoisomer of cinchonine, used in similar applications.

Uniqueness

Cinchonine dihydrochloride is unique due to its specific stereochemistry and its ability to act as a chiral catalyst in asymmetric synthesis. Its distinct chemical properties make it valuable in various scientific and industrial applications, differentiating it from other Cinchona alkaloids.

Properties

CAS No.

524-55-0

Molecular Formula

C19H24Cl2N2O

Molecular Weight

367.3 g/mol

IUPAC Name

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;dihydrochloride

InChI

InChI=1S/C19H22N2O.2ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;2*1H/t13-,14-,18+,19-;;/m0../s1

InChI Key

ZDBQDNUZNQOCTH-OPMVAYRNSA-N

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.Cl.Cl

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl

Origin of Product

United States

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